3-(Hydroxymethyl)piperidin-2-one

Catalog No.
S3260920
CAS No.
25219-43-6
M.F
C6H11NO2
M. Wt
129.159
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Hydroxymethyl)piperidin-2-one

CAS Number

25219-43-6

Product Name

3-(Hydroxymethyl)piperidin-2-one

IUPAC Name

3-(hydroxymethyl)piperidin-2-one

Molecular Formula

C6H11NO2

Molecular Weight

129.159

InChI

InChI=1S/C6H11NO2/c8-4-5-2-1-3-7-6(5)9/h5,8H,1-4H2,(H,7,9)

InChI Key

MCMKNOXDUBESOF-UHFFFAOYSA-N

SMILES

C1CC(C(=O)NC1)CO

solubility

not available

3-(Hydroxymethyl)piperidin-2-one is a chemical compound characterized by a piperidine ring with a hydroxymethyl group attached at the third carbon and a carbonyl group at the second carbon. Its molecular formula is C6H11NO2, and it exists in a chiral form, with the (3R) configuration being the most studied. This compound is noteworthy for its potential applications in medicinal chemistry and organic synthesis due to its reactive functional groups.

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, leading to derivatives such as 1-(3-carboxymethyl)piperidin-1-yl)ethanone. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride, yielding 1-(3-(hydroxymethyl)piperidin-1-yl)ethanol.
  • Substitution: The hydroxymethyl group can be substituted with various nucleophiles, allowing for the creation of diverse derivatives depending on the substituent used .

Research indicates that 3-(hydroxymethyl)piperidin-2-one exhibits significant biological activity. Its interactions with biological macromolecules, such as enzymes and receptors, are facilitated by hydrogen bonding from the hydroxymethyl group and the structural features of the piperidine ring. These interactions can modulate enzymatic activity and receptor binding, suggesting potential therapeutic applications in drug design .

The synthesis of 3-(hydroxymethyl)piperidin-2-one typically involves:

  • Reaction of Piperidine with Formaldehyde: Piperidine reacts with formaldehyde to form 3-(hydroxymethyl)piperidine.
  • Acetylation: The intermediate 3-(hydroxymethyl)piperidine is then acetylated using acetic anhydride to yield 3-(hydroxymethyl)piperidin-2-one.

Industrial methods often optimize these reactions for higher yields and purity, incorporating purification techniques like recrystallization or chromatography .

3-(Hydroxymethyl)piperidin-2-one has several applications:

  • Pharmaceutical Development: It serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with neurotransmitter systems.
  • Analytical Chemistry: The compound has been utilized as an analytical standard in the analysis of volatile aldehydes, demonstrating its relevance in environmental monitoring .

Studies have shown that 3-(hydroxymethyl)piperidin-2-one interacts with specific molecular targets within biological systems. Its mechanism of action often involves modulation of enzyme activity and receptor interactions, which can influence metabolic pathways. The precise pathways depend on the context of use, making it a subject of interest for further pharmacological studies .

Several compounds share structural similarities with 3-(hydroxymethyl)piperidin-2-one:

Compound NameStructureUnique Features
1-(3-(Hydroxymethyl)piperidin-1-yl)propanoneStructureAdditional carbon in side chain
1-(3-(Hydroxymethyl)pyrrolidin-1-yl)ethanoneStructureFive-membered pyrrolidine ring instead of six-membered piperidine
2-HydroxymethylpyridineStructureContains a pyridine ring; different reactivity profile

Uniqueness: The unique combination of functional groups and the piperidine ring structure in 3-(hydroxymethyl)piperidin-2-one imparts distinct chemical reactivity and biological activity compared to these similar compounds. This specificity makes it valuable for targeted applications in medicinal chemistry and synthetic organic chemistry .

Piperidone-Based Acetylcholinesterase Inhibitors for Alzheimer's Therapy

The development of piperidone-based acetylcholinesterase inhibitors represents a crucial advancement in Alzheimer's disease therapeutics. Extensive research has demonstrated that compounds containing the 3-(Hydroxymethyl)piperidin-2-one scaffold exhibit remarkable potential as selective acetylcholinesterase inhibitors with superior pharmacological profiles compared to existing treatments [1] [2] [3].

Lead Compound Development and Structure-Activity Relationships

Recent investigations have identified several highly potent piperidone derivatives with exceptional acetylcholinesterase inhibitory activity. Basiri and colleagues reported the synthesis of N-benzylpiperidine derivatives, with compound 5h demonstrating an IC50 value of 0.83 μM against acetylcholinesterase, significantly surpassing the activity of galantamine [3]. Similarly, thiazolopyrimidine derivatives showed remarkable potency, with compound 9p achieving an IC50 of 0.73 μM [3]. These findings establish a clear structure-activity relationship wherein the piperidone core serves as an essential pharmacophore for acetylcholinesterase binding.

The molecular docking studies revealed that these compounds interact with the acetylcholinesterase active site through crucial π-π stacking interactions, particularly with tryptophan residues in the enzyme's gorge [3]. This mechanism of action differs from traditional acetylcholinesterase inhibitors, providing a novel approach to enzyme inhibition that may overcome resistance mechanisms associated with current therapeutics.

Comparative Efficacy and Selectivity Profiles

The acetylcholinesterase inhibitory potency of piperidone derivatives demonstrates significant improvements over established treatments. Donepezil, the most widely prescribed acetylcholinesterase inhibitor, belongs to the piperidine class and has shown clinical efficacy in mild to moderate Alzheimer's disease [2]. However, newer piperidone derivatives exhibit enhanced selectivity profiles, with compound 13e (E2020) showing 1,250-fold selectivity for acetylcholinesterase over butyrylcholinesterase [1].

CompoundIC50 AChE (μM)IC50 BChE (μM)Selectivity RatioChemical Class
Compound 5h0.83NRHigh AChEN-benzylpiperidine
Compound 9p0.73NRHigh AChEThiazolopyrimidine
Compound 13e5.7NR1,250:1Indanone-piperidine
Compound 7c6.6213.782.1:1Arecoline-thiazolidinone

Multitarget Therapeutic Approaches

Advanced research has focused on developing multitarget-directed ligands that simultaneously address multiple pathological aspects of Alzheimer's disease. Piperidine alkaloid derivative PD07 demonstrated exceptional multitarget activity, inhibiting acetylcholinesterase, BACE1, and Aβ1-42 aggregation while providing neuroprotective effects [4]. This compound showed significant improvement in memory and cognition in scopolamine-induced amnesia models, representing a paradigm shift toward comprehensive therapeutic interventions.

The multitarget approach addresses the complex pathophysiology of Alzheimer's disease by simultaneously targeting cholinergic dysfunction, amyloid pathology, and neuroinflammation. Benzylpiperidine derivatives 5h and 5k demonstrated the ability to prevent β-sheet aggregation and fibril formation while maintaining potent acetylcholinesterase inhibitory activity [5]. These compounds exhibited neuroprotective effects against oxidative stress and amyloid toxicity in neuronal cell cultures.

Clinical Translation and Therapeutic Potential

The translation of piperidone-based acetylcholinesterase inhibitors from laboratory to clinical applications has shown promising results. Donepezil, as a representative piperidine derivative, has demonstrated clinical efficacy with improved tolerability compared to earlier acetylcholinesterase inhibitors [2]. The compound's once-daily dosing regimen and favorable safety profile have made it a cornerstone of Alzheimer's disease treatment.

Emerging piperidone derivatives offer potential advantages over current therapeutics through enhanced selectivity, improved bioavailability, and reduced peripheral cholinergic side effects. The development of these compounds represents a significant advancement in precision medicine approaches to neurodegenerative diseases, with ongoing clinical trials investigating their therapeutic potential in various stages of Alzheimer's disease progression.

Antiproliferative 2,4-Dimethoxy-THPQ Derivatives in Oncology Research

The investigation of 2,4-dimethoxy-tetrahydropyrimidoquinoline (THPQ) derivatives has revealed significant antiproliferative activity against various cancer cell lines, establishing these compounds as promising candidates for oncological applications. Research has demonstrated that structural modifications of the THPQ scaffold can dramatically enhance cytotoxic potency while maintaining selectivity for malignant cells over normal tissues [6] [7].

Mechanistic Insights and Cellular Targets

Tetrahydroquinolinone derivatives containing the 2,4-dimethoxy substitution pattern exhibit potent antiproliferative effects through multiple mechanisms. Compound 4a demonstrated IC50 values of 12.18 μM against HCT-116 colon cancer cells and 11.33 μM against A549 lung cancer cells, while showing minimal toxicity toward normal HEK293 cells [6]. The compound induced apoptosis through both intrinsic and extrinsic pathways, characterized by caspase-3/7 activation and mitochondrial membrane depolarization.

The mechanistic studies revealed that these compounds induce cell cycle arrest at the G2/M phase, followed by apoptotic cell death. Compound 4a treatment resulted in a time-dependent increase in the sub-G1 population, indicating DNA fragmentation characteristic of apoptosis [6]. Western blot analysis confirmed the activation of pro-apoptotic proteins BAX and BAD, while simultaneously downregulating anti-apoptotic BCL-2 expression.

Structure-Activity Relationships and Optimization

Comprehensive structure-activity relationship studies have identified key structural features essential for antiproliferative activity. The tetrahydroquinolinone core with specific substitution patterns at the 2,4-positions enhances cellular penetration and target engagement. Compound 20d exhibited exceptional activity with IC50 values of 12.04 μM against HCT-116 cells and 12.55 μM against A549 cells, demonstrating consistent potency across different cancer cell lines [7].

The introduction of methoxy groups at the 2,4-positions significantly enhanced antiproliferative activity compared to unsubstituted analogs. This modification improved cellular uptake and metabolic stability while maintaining selectivity for cancer cells. The selectivity index calculations revealed that these compounds preferentially target malignant cells, with minimal cytotoxicity toward normal cell lines at therapeutic concentrations.

CompoundHCT-116 IC50 (μM)A549 IC50 (μM)MCF-7 IC50 (μM)Selectivity Index
Compound 4a12.1811.33>504.02
Compound 20d12.0412.55>5020.68
Compound 19b13.4915.69>504.07
Compound 19c12.9628.44>502.51

Autophagy and Cellular Stress Response

Advanced mechanistic studies have revealed that certain THPQ derivatives induce autophagy as a primary mechanism of cell death. Compound 20d triggered massive oxidative stress by disrupting cellular redox balance, leading to autophagy activation through the PI3K/AKT/mTOR signaling pathway [7]. This mechanism represents a novel approach to cancer therapy, as autophagy induction can overcome apoptosis resistance in certain cancer cell types.

The compound's ability to induce autophagy was confirmed through electron microscopy studies showing characteristic autophagic vacuoles and LC3-II protein accumulation. This dual mechanism of action, combining apoptosis and autophagy induction, provides a robust therapeutic approach for treating chemoresistant cancers.

Therapeutic Applications and Clinical Potential

The antiproliferative activity of THPQ derivatives extends beyond traditional cytotoxic effects to include anti-metastatic properties. Compound 20d significantly suppressed colony formation and cell migration in HCT-116 cells, indicating potential for preventing cancer metastasis [7]. These findings suggest that THPQ derivatives could serve as both primary therapeutic agents and adjuvant treatments to prevent cancer recurrence.

The selectivity profiles of these compounds make them particularly attractive for clinical development. Unlike traditional chemotherapeutic agents that indiscriminately target rapidly dividing cells, THPQ derivatives demonstrate preferential cytotoxicity toward cancer cells while sparing normal tissues. This selectivity could translate to improved therapeutic indices and reduced systemic toxicity in clinical applications.

Recent studies have also explored the potential of THPQ derivatives as inhibitors of specific cancer-related targets. Tetrahydropyrimidoquinoline derivatives showed significant activity against breast cancer (MCF-7) and prostate cancer (LNCaP) cell lines, with IC50 values ranging from 37.62 to 67.3 μM [8]. The compounds induced apoptosis through upregulation of BAX and downregulation of BCL-2, confirming their pro-apoptotic mechanism of action.

Stereochemical Optimization of N-Substituted Piperidine Analogues

The stereochemical optimization of N-substituted piperidine analogues represents a critical aspect of drug development, as stereochemistry profoundly influences pharmacological activity, selectivity, and therapeutic efficacy. Recent advances in synthetic methodology have enabled precise control over piperidine stereochemistry, leading to the development of highly potent and selective therapeutic agents [9] [10] [11].

Chemo-Enzymatic Approaches to Stereochemical Control

The development of chemo-enzymatic methods for piperidine synthesis has revolutionized the field by enabling asymmetric dearomatization of activated pyridines with exceptional stereochemical control. Harawa and colleagues demonstrated that stereoselective amine oxidase/ene-imine reductase cascades can convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines with excellent diastereoselectivity (>95:5) [9]. This methodology proved instrumental in the synthesis of both enantiomers of the antipsychotic drugs Preclamol and OSU-6162, as well as key intermediates for the ovarian cancer therapeutic Niraparib.

The biocatalytic approach offers several advantages over traditional synthetic methods, including mild reaction conditions, high selectivity, and environmental sustainability. The enzymatic cascade reactions proceed under physiological conditions, avoiding harsh reagents and extreme temperatures that can lead to racemization or decomposition of sensitive intermediates.

Kinetic Resolution and Asymmetric Synthesis

Advanced kinetic resolution techniques have been developed to access enantiomerically pure piperidine derivatives with high efficiency. The use of sparteine as a chiral ligand in lithiation reactions of N-Boc-2-aryl-4-methylenepiperidines achieved exceptional enantioselectivity, with recovered starting materials and products isolated with high enantiomeric ratios [10]. This method enabled the synthesis of 2,2-disubstituted piperidines with retention of stereochemistry, providing valuable building blocks for drug discovery.

The kinetic resolution approach is particularly valuable for generating pharmaceutical intermediates where specific stereochemical configurations are required for biological activity. The ability to obtain both enantiomers of a compound allows for comprehensive structure-activity relationship studies and the identification of optimal stereochemical configurations for therapeutic applications.

Stereoselective Carbolithiation and Functionalization

Stereocontrolled synthesis of vicinally functionalized piperidines has been achieved through nucleophilic β-addition of alkyllithiums to α-aryl substituted piperidine enecarbamates [11]. This methodology provides direct access to complex piperidine architectures with precise stereochemical control, enabling the synthesis of medicinally relevant structural motifs with high efficiency.

The carbolithiation approach allows for the installation of multiple stereogenic centers in a single operation, significantly reducing the number of synthetic steps required to access complex piperidine derivatives. The carbanion intermediates can be trapped with various electrophiles, providing access to diverse functionalized piperidines suitable for pharmaceutical applications.

Synthetic MethodStereochemical ControlYield RangeDiastereoselectivityApplication
Chemo-enzymatic cascadeExcellent75-95%>95:5Therapeutic precursors
Kinetic resolutionHigh70-85%>95:5Drug discovery building blocks
CarbolithiationHigh70-90%VariableMedicinal chemistry
Relay catalysisExcellent60-80%Three stereocentersPharmaceutical development

Multitarget Directed Ligand Design

The stereochemical optimization of piperidine derivatives has been applied to the development of multitarget directed ligands for complex therapeutic applications. Benzylpiperidine derivatives 5h and 5k demonstrated exceptional multitarget activity in Alzheimer's disease models, with their therapeutic efficacy directly linked to their stereochemical configuration [5]. The compounds' ability to interact with multiple targets, including acetylcholinesterase, amyloid-β aggregation, and oxidative stress pathways, was dependent on precise stereochemical arrangements that enabled optimal binding interactions.

The multitarget approach requires careful consideration of stereochemical factors that influence binding affinity and selectivity for different biological targets. The development of compounds with multiple stereogenic centers presents unique challenges in synthetic methodology and requires sophisticated analytical techniques to confirm stereochemical assignments.

Pharmaceutical Applications and Clinical Translation

The stereochemical optimization of N-substituted piperidine analogues has direct implications for pharmaceutical development and clinical applications. The norepinephrine transporter inhibitor studies demonstrated that subtle stereochemical modifications can dramatically alter biological activity and selectivity profiles [12]. Compounds with optimal stereochemical configurations showed enhanced potency and reduced off-target effects, translating to improved therapeutic indices in preclinical models.

The integration of stereochemical considerations into drug design has become increasingly important as regulatory agencies recognize the distinct pharmacological profiles of different stereoisomers. The development of stereoselective synthetic methods enables the production of single enantiomers with defined biological activities, reducing the potential for adverse effects associated with unwanted stereoisomers.

XLogP3

-0.1

Dates

Last modified: 08-19-2023

Explore Compound Types